N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-methoxypropanamide
Description
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-methoxypropanamide is a synthetic organic compound that belongs to the class of imidazothiazoles. This compound is characterized by the presence of an imidazo[2,1-b][1,3]thiazole ring system, which is known for its diverse biological activities. The compound’s structure includes a methoxypropanamide moiety, which can influence its chemical reactivity and biological properties.
Properties
IUPAC Name |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-methoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-7(15-2)9(14)11-5-8-6-13-3-4-16-10(13)12-8/h3-4,6-7H,5H2,1-2H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKSFELKRIZQML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN2C=CSC2=N1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-methoxypropanamide typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and imidazole precursors under acidic or basic conditions.
Alkylation: The imidazo[2,1-b][1,3]thiazole intermediate is then alkylated using a suitable alkylating agent such as methyl iodide or ethyl bromide to introduce the methyl group at the 6-position.
Amidation: The final step involves the reaction of the alkylated imidazo[2,1-b][1,3]thiazole with 2-methoxypropanoic acid or its derivatives under dehydrating conditions to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-methoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-methoxypropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-methoxypropanamide exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The imidazo[2,1-b][1,3]thiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger downstream signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-ethoxypropanamide
- N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-hydroxypropanamide
- N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-chloropropanamide
Uniqueness
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-methoxypropanamide is unique due to its specific methoxypropanamide moiety, which can influence its solubility, reactivity, and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
